molecular formula C18H20N4O4S2 B12695854 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium methyl sulphate CAS No. 57583-74-1

3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium methyl sulphate

Cat. No.: B12695854
CAS No.: 57583-74-1
M. Wt: 420.5 g/mol
InChI Key: DUOFITVAUAHUEE-UHFFFAOYSA-M
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Description

EINECS 260-834-8, also known as Dipropylene glycol diacrylate, is a chemical compound with the molecular formula C12H18O5. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification processes. The raw materials, dipropylene glycol and acrylic acid, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure dipropylene glycol diacrylate.

Chemical Reactions Analysis

Types of Reactions

Dipropylene glycol diacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize in the presence of initiators such as peroxides or UV light, forming cross-linked polymers.

    Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines and thiols, to form adducts.

    Hydrolysis: It can hydrolyze in the presence of water and acids or bases, breaking down into dipropylene glycol and acrylic acid.

Common Reagents and Conditions

    Polymerization: Initiators like benzoyl peroxide or UV light are commonly used.

    Addition Reactions: Nucleophiles such as amines and thiols are used under mild conditions.

    Hydrolysis: Water and acids or bases are used under controlled conditions.

Major Products Formed

    Polymerization: Cross-linked polymers.

    Addition Reactions: Adducts with nucleophiles.

    Hydrolysis: Dipropylene glycol and acrylic acid.

Scientific Research Applications

Dipropylene glycol diacrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Utilized in the preparation of hydrogels for cell culture and tissue engineering.

    Medicine: Employed in the development of drug delivery systems and medical adhesives.

    Industry: Used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism of action of dipropylene glycol diacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in various applications, such as coatings and adhesives, where the formation of a durable and resistant polymer network is desired. The molecular targets and pathways involved in its action include the interaction with initiators and nucleophiles, leading to the formation of stable chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • Tripropylene glycol diacrylate
  • Ethylene glycol diacrylate
  • Butylene glycol diacrylate

Comparison

Dipropylene glycol diacrylate is unique due to its specific molecular structure, which provides a balance between flexibility and rigidity in the resulting polymers. Compared to similar compounds, it offers better adhesion properties and chemical resistance, making it more suitable for applications requiring durable and resilient materials.

Properties

CAS No.

57583-74-1

Molecular Formula

C18H20N4O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

N-methyl-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]-N-phenylaniline;methyl sulfate

InChI

InChI=1S/C17H17N4S.CH4O4S/c1-20-12-13-22-17(20)19-18-14-8-10-16(11-9-14)21(2)15-6-4-3-5-7-15;1-5-6(2,3)4/h3-13H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

DUOFITVAUAHUEE-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SC=C1)N=NC2=CC=C(C=C2)N(C)C3=CC=CC=C3.COS(=O)(=O)[O-]

Origin of Product

United States

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